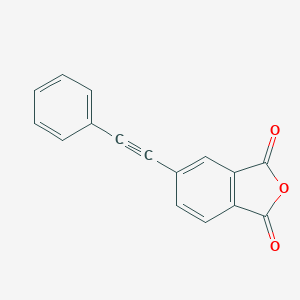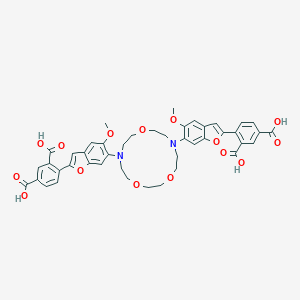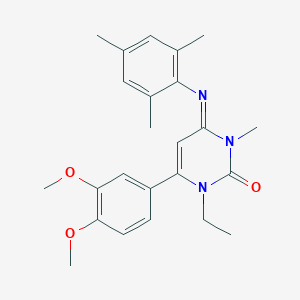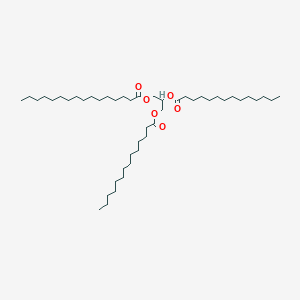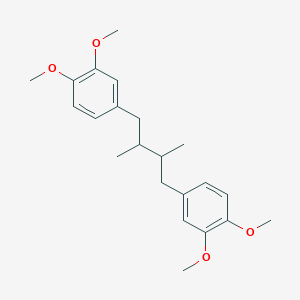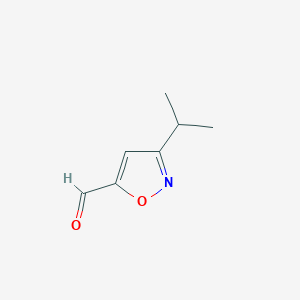
3-Isopropylisoxazole-5-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Isopropylisoxazole-5-carbaldehyde often involves the reaction of sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, a process highlighted for its safety and efficiency, avoiding the generation of hazardous explosives and yielding the products essentially quantitatively (Journet et al., 2001). Another approach is the intramolecular reaction of propargylamides with Pd(II) salts, offering a valuable synthetic pathway to 5-oxazolecarbaldehydes, which might be analogous to the synthesis of 3-Isopropylisoxazole-5-carbaldehydes due to the similar structural motifs (Beccalli et al., 2008).
Molecular Structure Analysis
The molecular structure of 3-Isopropylisoxazole-5-carbaldehyde and related compounds is crucial for understanding their chemical reactivity. The structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles indicate that the equilibrium position depends on the electronic properties of the substituent, which could similarly affect the properties of isoxazole derivatives (L'abbé et al., 1990).
Chemical Reactions and Properties
Isoxazole derivatives exhibit a variety of chemical reactions depending on their substitution pattern. For instance, 5-azido-4-formyloxazoles demonstrate instability in solution, leading to decomposition or rearrangement reactions, such as the Cornforth rearrangement for isopropyl and tert-butyl derivatives (L'abbé et al., 1993). This instability and reactivity towards rearrangements may be relevant when considering the chemical behavior of 3-Isopropylisoxazole-5-carbaldehyde.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on 3-Isopropylisoxazole-5-carbaldehyde is not available, understanding the general behavior of similar compounds can provide insights into its physical characteristics.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are significantly influenced by their electronic structure and the presence of substituents. For example, the reactivity of isoxazole compounds with carbonyl compounds under different conditions can lead to a variety of reaction products, indicating a wide range of potential chemical transformations (Kashima et al., 1976).
Applications De Recherche Scientifique
Synthesis and Stability : A study conducted by L'abbé et al. (1993) explored the synthesis and thermolysis of 5-azidooxazole-4-carbaldehydes, which are related to 3-Isopropylisoxazole-5-carbaldehyde. They discovered these compounds to be unstable in solution at room temperature, leading to interesting decomposition pathways, including the Cornforth rearrangement (L'abbé, Ilisiu, Dehaen, & Toppet, 1993).
Molecular Rearrangements : Another study by L'abbé et al. (1990) investigated the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, which can be synthesized using derivatives of 3-Isopropylisoxazole-5-carbaldehyde. The study provided insights into the equilibrium positions of these isomers and their dependence on the electronic properties of substituents (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Efficient Synthesis of Triazole Derivatives : Journet et al. (2001) developed a method for synthesizing various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting a mild and safe process. This process involved reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, relevant to 3-Isopropylisoxazole-5-carbaldehyde derivatives (Journet, Cai, Kowal, & Larsen, 2001).
Synthesis and Antimicrobial Activity : Balaswamy et al. (2012) reported the synthesis of new benzoxazole derivatives starting from methyl 2-substituted benzoxazole-5-carboxylate, which includes the formation of benzoxazole-5-carbaldehyde derivatives. These compounds were screened for antimicrobial activity, suggesting potential biomedical applications (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Synthesis of Pyrazolo[3,4-b]pyridines : Jachak et al. (2005) described the synthesis of pyrazolo[3,4-b]pyridine derivatives via Friedländer condensation, involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones. This research is relevant due to the structural similarities with 3-Isopropylisoxazole-5-carbaldehyde (Jachak, Avhale, Tantak, Toche, Reidlinger, & Stadlbauer, 2005).
Antimicrobial Activities of Triazole Derivatives : Bayrak et al. (2009) synthesized new 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The synthesis and functionalization of these triazole derivatives have implications for the utilization of 3-Isopropylisoxazole-5-carbaldehyde in similar contexts (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQUXNKNVGYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylisoxazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
